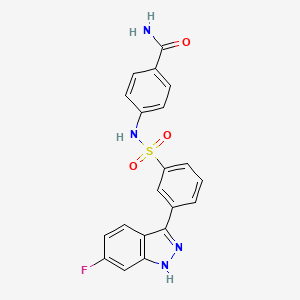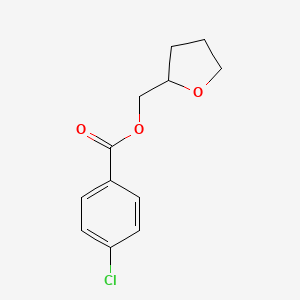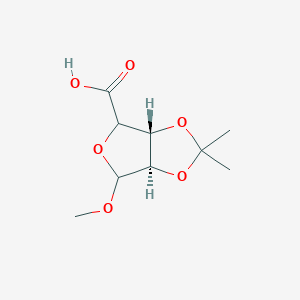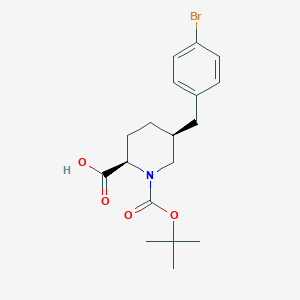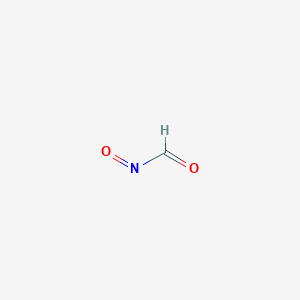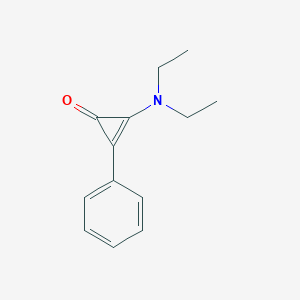
2-(Diethylamino)-3-phenylcycloprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-3-phenylcycloprop-2-en-1-one is an organic compound with a unique structure that includes a cyclopropene ring substituted with a diethylamino group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-3-phenylcycloprop-2-en-1-one typically involves the reaction of diethylamine with a suitable precursor, such as a phenyl-substituted cyclopropenone. The reaction conditions often include the use of a base, such as sodium hydride, to deprotonate the diethylamine and facilitate its nucleophilic attack on the cyclopropenone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-3-phenylcycloprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-3-phenylcycloprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-3-phenylcycloprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethanol: A tertiary alkanolamine with similar chemical properties.
Diethylpropion: An appetite suppressant with a similar diethylamino group.
Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter with a diethylamino group.
Uniqueness
2-(Diethylamino)-3-phenylcycloprop-2-en-1-one is unique due to its cyclopropene ring structure, which imparts distinct chemical reactivity and biological activity compared to other compounds with similar functional groups.
Eigenschaften
CAS-Nummer |
717-78-2 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-(diethylamino)-3-phenylcycloprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO/c1-3-14(4-2)12-11(13(12)15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
LKCOXROIGZIQNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


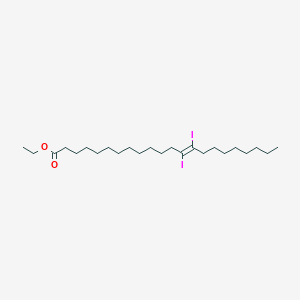
![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
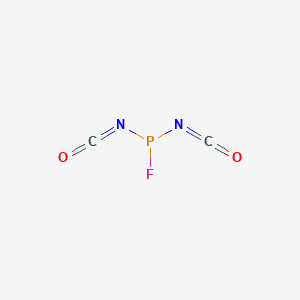
![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
